molecular formula C2H6N2O2 B1520524 N',2-Dihydroxyacetimidamide CAS No. 73728-45-7

N',2-Dihydroxyacetimidamide

Cat. No. B1520524
CAS RN: 73728-45-7
M. Wt: 90.08 g/mol
InChI Key: WEOOQFYHYZGYRC-UHFFFAOYSA-N
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Description

“N’,2-Dihydroxyacetimidamide” is an organic compound with the molecular formula C2H6N2O2 . It has a molecular weight of 90.08 g/mol .

Scientific Research Applications

1. Enhanced Adsorption of Palladium Ions

  • Application Summary: A N’-N’ -di-n-hexyl-thiodiglycolamide and 2,2’- [ (2-ethylhexyl)imino]bis [ N,N -bis (2-ethylhexyl)acetamide] impregnated porous silica-based adsorbent was prepared for enhancing the adsorption of palladium ions from simulated high-level liquid waste .
  • Methods of Application: The adsorbent exhibited a relatively fast palladium response and selectivity without the use of additional modification reagents. Palladium ions were adsorbed over a wide nitric acid range of 0.6−5 M and a broad temperature range of 288−323 K .
  • Results: Successful recovery of more than 90% of the palladium ions was achieved using 0.1 M thiourea via separation by column experiments .

2. Promoting the Cycling Stability of Li–O2 Batteries

  • Application Summary: A new N,N-dimethylacetamide (DMA)-based electrolyte was designed by regulating the Li + solvation structure under medium concentration to promote the cycling stability of Li–O2 batteries .
  • Methods of Application: This new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN x O y coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer .
  • Results: Both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge .

properties

IUPAC Name

N',2-dihydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOOQFYHYZGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994603
Record name N-Dihydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',2-Dihydroxyacetimidamide

CAS RN

73728-45-7
Record name N-Dihydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dihydroxyethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Payra, KL Reddy, RS Sharma, S Singh… - Journal of hazardous …, 2020 - Elsevier
The adsorption with highly porous adsorbents is an efficient technique to trap the uncontrolled release of antibiotics in the environment, however, mere adsorption does not mineralize …
Number of citations: 39 www.sciencedirect.com
J Wang, Q Gong, J Ali, M Shen, J Cai, X Zhou… - Chemical Engineering …, 2020 - Elsevier
The elimination of sulfamethoxazole (SMX) from water matrix is still challenging in advanced oxidation processes (AOPs) due to the hindrance by background constituents and the …
Number of citations: 41 www.sciencedirect.com

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